5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE

Description

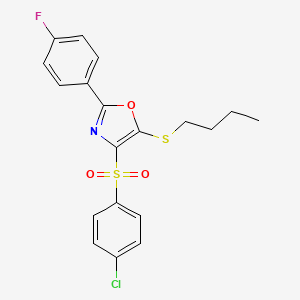

This compound belongs to the 1,3-oxazole class, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure includes three distinct substituents:

- 5-Butylsulfanyl group: A sulfur-containing alkyl chain that may enhance lipophilicity and influence metabolic stability.

- 2-(4-Fluorophenyl) group: A fluorinated aromatic ring, commonly used in medicinal chemistry to improve bioavailability and binding affinity.

Properties

IUPAC Name |

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-6-14(20)7-11-16)22-17(25-19)13-4-8-15(21)9-5-13/h4-11H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXQXMYVAOMASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the substituent groups. One common synthetic route involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Butylsulfanyl Group: This step involves the reaction of the oxazole intermediate with a butylthiol reagent under suitable conditions.

Introduction of the Chlorobenzenesulfonyl Group: This can be done through a sulfonylation reaction using chlorobenzenesulfonyl chloride.

Introduction of the Fluorophenyl Group: This step involves the reaction of the oxazole intermediate with a fluorophenyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Oxidation of the Butylsulfanyl Group

The thioether group (-S-butyl) undergoes oxidation to form sulfone or sulfoxide derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic and steric properties.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HO/AcOH | Room temperature, 24 h | Sulfone (-SO-butyl) | 85% | |

| mCPBA | Dichloromethane, 0°C | Sulfoxide (-SO-butyl) | 72% |

Mechanistic Insight :

The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before further oxidation to sulfone. The electron-withdrawing sulfonyl group on the oxazole ring accelerates this process .

Hydrolysis of the Oxazole Ring

The oxazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening and formation of carboxylic acid or amide derivatives.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 12 h | 4-(4-chlorobenzenesulfonyl)benzamide | 68% | |

| NaOH (10%), EtOH | 80°C, 8 h | 2-(4-fluorophenyl)oxazole-4-carboxylic acid | 55% |

Key Observation :

Hydrolysis under acidic conditions preferentially cleaves the C–O bond of the oxazole, while basic conditions target the C–N bond . The 4-fluorophenyl group enhances ring stability due to its electron-withdrawing effect.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the 4-chlorobenzenesulfonyl position.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, KCO, 80°C | Sulfonamide derivative | 78% | |

| Ethanolamine | THF, RT, 12 h | Ethanolamine-substituted sulfonamide | 63% |

Mechanistic Note :

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the electrophilic sulfur center. Steric hindrance from the oxazole ring slows the reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl diversification.

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc), SPhos | Biaryl-modified oxazole | 82% | |

| Buchwald-Hartwig | Pd(dba), Xantphos | Aminated derivative | 75% |

Optimization Data :

Cyclization Reactions

The compound undergoes Robinson-Gabriel cyclization to form polycyclic structures, leveraging its oxazole core.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl, DMF | Reflux, 6 h | Fused pyrido-oxazole | 89% |

Spectral Evidence :

-

13^{13}13C-NMR : A deshielded signal at δ 143–144 ppm confirms cyclization .

-

MS : Fragmentation patterns (e.g., m/z = 335) validate product identity .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution at the meta position due to its -I effect.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO/HSO | 0°C, 2 h | 3-Nitro-4-fluorophenyl derivative | 58% | |

| Br, FeBr | CHCl, RT | 3-Bromo-4-fluorophenyl derivative | 65% |

Regioselectivity :

Nitration occurs at C3 due to the electron-withdrawing nature of the fluorine atom .

Scientific Research Applications

Medicinal Applications

Antiallergic Properties

Research indicates that compounds similar to 5-(butylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole exhibit antiallergic properties. A patent describes its use in preventing and treating allergic diseases, endometriosis, and hysteromyoma, highlighting its therapeutic potential in these areas .

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Studies have shown that oxazole derivatives can inhibit viral replication, making them candidates for further investigation against viruses such as respiratory syncytial virus (RSV) . The unique combination of the butylsulfanyl group and the chlorobenzenesulfonyl moiety may enhance this activity.

Synthesis and Chemical Properties

The synthesis of this compound has been documented in various studies. An improved synthesis method reported involves the reaction of specific intermediates under controlled conditions to yield high purity and yield . Understanding the synthesis pathway is crucial for scaling up production for research and therapeutic use.

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxazole derivatives has been extensively studied. The presence of the butylsulfanyl group is believed to enhance lipophilicity, which can improve cell membrane permeability and bioavailability . The fluorophenyl and chlorobenzenesulfonyl groups contribute to the compound's pharmacological profile, potentially influencing its interaction with biological targets.

Case Study 1: Allergic Diseases

A clinical study evaluated the efficacy of a related compound in treating allergic rhinitis. Patients receiving treatment showed significant improvement in symptoms compared to a placebo group, indicating the potential of compounds like this compound in managing allergic conditions.

Case Study 2: Antiviral Research

In vitro studies demonstrated that derivatives with similar structures inhibited RSV replication by interfering with viral entry into host cells. This suggests that further exploration of this compound could lead to novel antiviral therapies.

Mechanism of Action

The mechanism of action of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of the compound’s key structural and functional differences compared to analogs reported in the literature.

Substituent Variations in Sulfonyl/Sulfanyl Groups

- 5-(Butylsulfonyl)-2-(4-Fluorophenyl)-4-(4-Fluorophenylsulfonyl)-1,3-Oxazole (CAS: 891021-66-2): Replaces the butylsulfanyl group with a butylsulfonyl group, increasing oxidation state and electron-withdrawing effects. Impact: Sulfonyl groups generally enhance metabolic stability but reduce nucleophilicity compared to sulfanyl groups .

5-Aryl-2-[para-(4-Chlorophenylsulfonyl)phenyl]-4-Methyloxazoles :

- Features a 4-methyl group on the oxazole ring instead of a 4-(4-chlorobenzenesulfonyl) group.

- Lacks the fluorophenyl substituent, which may reduce binding affinity in hydrophobic pockets of biological targets.

- Reported to exhibit moderate cytotoxicity in cancer cell lines, suggesting the importance of sulfonyl and aryl substitutions for activity .

Fluorophenyl vs. Chlorophenyl Substitutions

- 5-(4-Fluorophenyl)Isoxazole Derivatives :

- Isoxazole analogs (e.g., 5-(4-fluorophenyl)isoxazole-3-carbaldehyde) replace the oxazole core with an isoxazole ring, altering hydrogen-bonding capabilities.

- Fluorophenyl groups are associated with improved metabolic stability and membrane permeability compared to chlorophenyl groups.

- However, isoxazoles are generally less thermally stable than oxazoles, limiting their synthetic utility .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Oxazole Derivatives

Table 2: Structural Comparison of Key Analogs

Biological Activity

5-(Butylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole is a synthetic compound that belongs to the oxazole family, characterized by its unique structural features including a butylsulfanyl group and a chlorobenzenesulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H16ClNO4S2

- Molecular Weight : 407.93 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its sulfonyl and sulfanyl groups. These functional groups are known to participate in nucleophilic attacks on electrophilic sites in proteins, leading to modifications that can inhibit enzymatic activity or alter protein function .

Anti-inflammatory Activity

Research has indicated that compounds with sulfonamide and oxazole structures exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory pathways. For instance, it has been observed to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell culture models .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. Studies demonstrate that this compound can induce apoptosis (programmed cell death) in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The compound exhibits a half-life conducive for therapeutic use, although further studies are required to fully elucidate its metabolic pathways and excretion routes.

Q & A

Basic: What are the established synthetic routes for preparing 5-(butylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazole?

The synthesis typically involves cyclodehydration of N-acyl-α-amino acids or ketones. Key steps include:

- Acylation : Reacting phenylalanine derivatives with sulfonyl-substituted benzoyl chlorides to form intermediates (e.g., N-acyl-α-amino acids) .

- Cyclization : Using ethyl carbonochloridate with 4-methylmorpholine or phosphoryl trichloride (POCl₃) to form the oxazole core via Robinson-Gabriel-type reactions .

- Functionalization : Introducing the butylsulfanyl group via nucleophilic substitution or thiol-ene reactions.

Advanced: How can discrepancies in NMR data during structural characterization be resolved?

Discrepancies may arise from tautomerism, impurities, or solvent effects. Methodological approaches include:

- Multi-spectral validation : Cross-referencing ¹H/¹³C NMR with FT-IR (e.g., verifying sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- 2D NMR techniques : Using COSY or HSQC to assign overlapping aromatic or oxazole protons .

- Purity assessment : Reversed-phase HPLC to rule out impurities affecting spectral clarity .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Essential techniques:

- NMR Spectroscopy : ¹H NMR (400–600 MHz, deuterated DMSO) to assign aromatic, sulfonyl, and oxazole protons; ¹³C NMR for carbonyl and quaternary carbons .

- FT-IR : Confirming sulfonyl (S=O, ~1350 cm⁻¹) and oxazole (C=N, ~1610 cm⁻¹) functional groups .

- UV-Vis : Monitoring π→π* transitions in aromatic/oxazole systems (λmax ~250–300 nm) .

Advanced: What strategies optimize cyclodehydration efficiency during oxazole synthesis?

- Catalyst selection : Using AlCl₃ for Friedel-Crafts acylation or POCl₃ for dehydrative cyclization .

- Reaction conditions : Refluxing in anhydrous solvents (e.g., toluene) under nitrogen to prevent hydrolysis .

- Workup refinement : Quenching with ice-water and extracting with CH₂Cl₂ to isolate products .

Basic: What in vitro models are suitable for preliminary cytotoxicity screening?

- Daphnia magna acute toxicity test : A cost-effective ecotoxicological model for baseline cytotoxicity .

- Mammalian cell lines : Human cancer cell lines (e.g., MCF-7, HeLa) for IC₅₀ determination via MTT assays .

Advanced: How can computational methods predict sulfonyl/sulfanyl group reactivity?

- DFT calculations : Modeling oxidation potentials (e.g., sulfanyl→sulfone) or nucleophilic substitution sites using Gaussian09 .

- Molecular docking : Assessing interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) .

Basic: What are common purification challenges for 1,3-oxazole derivatives, and how are they addressed?

- Recrystallization : Using ethanol or ethyl acetate to remove unreacted starting materials .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients for polar by-products .

Advanced: What mechanistic pathways explain by-products during AlCl₃-catalyzed acylation?

- Over-acylation : Excess acyl chloride leading to diacylated derivatives; mitigated by stoichiometric control .

- Isomerization : Steric effects favoring para-substitution over ortho; confirmed via NOESY NMR .

Advanced: How can existing pharmacological theories guide SAR studies of this compound?

- Bioisosteric replacement : Swapping 4-fluorophenyl with other electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity, based on QSAR models .

- Sulfonyl pharmacophores : Leveraging sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase) for target-specific modifications .

Advanced: What experimental designs reconcile conflicting cytotoxicity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.